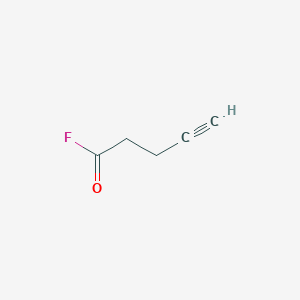
Pent-4-ynoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-4-ynoyl fluoride is an organic compound with the molecular formula C₅H₅FO It is characterized by the presence of a terminal alkyne group and a carbonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-4-ynoyl fluoride can be synthesized through several methods. One common approach involves the reaction of pent-4-ynoic acid with a fluorinating agent such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Pent-4-ynoyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Addition: The alkyne group is susceptible to nucleophilic attack, leading to the formation of addition products.
Hydrolysis: The carbonyl fluoride group can be hydrolyzed to form pent-4-ynoic acid and hydrogen fluoride.
Substitution: The fluoride group can be substituted by other nucleophiles, resulting in the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as organolithium compounds or Grignard reagents are commonly used.
Hydrolysis: Water or aqueous bases can be employed to hydrolyze the carbonyl fluoride group.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to replace the fluoride group.
Major Products Formed
Nucleophilic Addition: Products include various substituted alkenes or alkynes.
Hydrolysis: The major product is pent-4-ynoic acid.
Substitution: Products include amides, esters, or other functionalized derivatives.
Scientific Research Applications
Pent-4-ynoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules and probes for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which pent-4-ynoyl fluoride exerts its effects involves the reactivity of its functional groups. The alkyne group can participate in cycloaddition reactions, while the carbonyl fluoride group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of diverse products.
Comparison with Similar Compounds
Similar Compounds
4-Pentynoyl chloride: Similar structure but with a chlorine atom instead of a fluoride.
4-Pentenoic acid: Contains a double bond instead of a triple bond and a carboxylic acid group instead of a carbonyl fluoride.
4-Pentenoic anhydride: An anhydride derivative of 4-pentenoic acid.
Uniqueness
Pent-4-ynoyl fluoride is unique due to the presence of both an alkyne and a carbonyl fluoride group. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
922496-01-3 |
|---|---|
Molecular Formula |
C5H5FO |
Molecular Weight |
100.09 g/mol |
IUPAC Name |
pent-4-ynoyl fluoride |
InChI |
InChI=1S/C5H5FO/c1-2-3-4-5(6)7/h1H,3-4H2 |
InChI Key |
WUMAFERJEUTFHI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


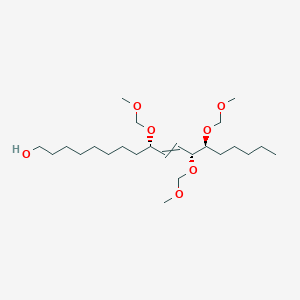
![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)
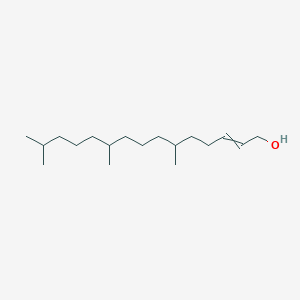
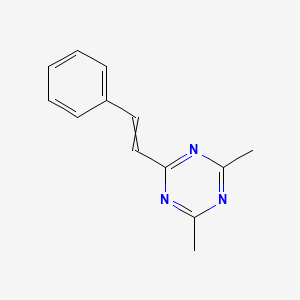
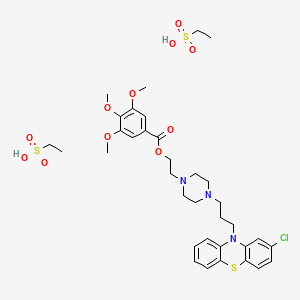
![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)
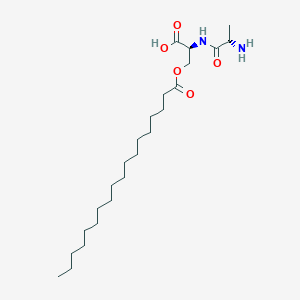
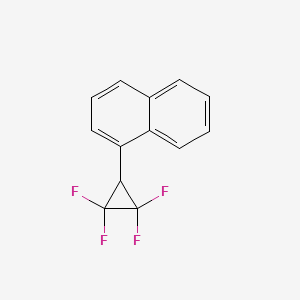
![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
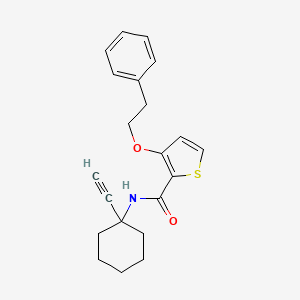
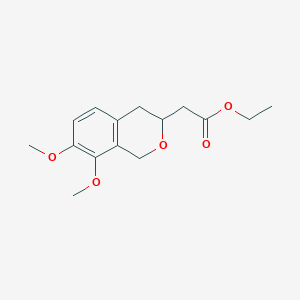
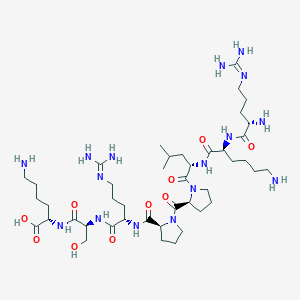
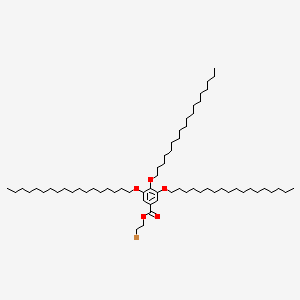
![Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)
